3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is an organic compound classified under thiazolidinediones, characterized by a thiazolidine ring fused with a phenyl group and a hydroxyl group at the third position. Its chemical formula is , and it has a molecular weight of 209.22 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the treatment of diabetes and inflammation .
The synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione. This reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, usually conducted in solvents like ethanol or methanol at elevated temperatures to enhance product formation.
The compound features a five-membered thiazolidine ring containing a sulfur atom and two carbonyl groups at positions 2 and 4. The hydroxyl group is positioned on the phenyl ring at the para position relative to the thiazolidine moiety.
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions:
The mechanism of action of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific enzymes and receptors that regulate biological processes. It may inhibit enzymes associated with inflammation and oxidative stress pathways. This modulation can lead to therapeutic effects in conditions such as diabetes and inflammatory diseases .
Relevant data regarding its reactivity indicate that it can undergo various transformations depending on the functional groups present and reaction conditions employed .
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a structurally defined heterocyclic compound with systematic name 3-(3-hydroxyphenyl)thiazolidine-2,4-dione. Its molecular formula is C₉H₇NO₃S, corresponding to a molecular weight of 209.22 g/mol [1] [2]. The compound carries the CAS registry number 51964-26-2 and features a thiazolidine-2,4-dione (TZD) core substituted at the N3-position with a 3-hydroxyphenyl group [2].
Key structural features include:
Table 1: Structural and Physicochemical Comparison with Isomer
Property | 3-(3-Hydroxyphenyl)-TZD | 3-(4-Hydroxyphenyl)-TZD |
---|---|---|
CAS Registry Number | 51964-26-2 | 24044-44-8 |
Molecular Formula | C₉H₇NO₃S | C₉H₇NO₃S |
Molecular Weight (g/mol) | 209.22 | 209.22 |
Purity (Commercial) | 95% [2] | 97% [5] |
Melting Point | Not reported | 192–194°C [7] |
Density (g/cm³) | Not reported | 1.6 ± 0.1 [7] |
Boiling Point (°C) | Not reported | 410.4 ± 47.0 [7] |
SMILES | O=C1N(C(=O)CS1)c2cccc(O)c2 | O=C1N(C(=O)CS1)c2ccc(O)cc2 |
The meta-hydroxy configuration distinguishes this isomer from the para-hydroxy analogue (CAS 24044-44-8), which exhibits higher commercial purity (97%) and documented melting points [3] [5] [7].
Thiazolidine-2,4-dione (TZD) derivatives emerged prominently in medicinal chemistry following the discovery of ciglitazone in 1982, the first TZD with antidiabetic activity. This scaffold gained significance as a privileged structure for metabolic disease therapeutics [4]. The development timeline highlights:
Table 2: Key Milestones in TZD Derivative Development
Era | Development Phase | Representative Agents | Structural Innovation |
---|---|---|---|
1980s | First-generation TZDs | Ciglitazone | Introduction of N3-aryl substitution |
1990s | FDA-approved therapeutics | Pioglitazone, Rosiglitazone | Para-alkyl/alkoxy chains on N3-aryl |
2000s | Hydroxyphenyl derivatives | 3-(3/4-Hydroxyphenyl)-TZDs | Hydroxy group for polarity/H-bonding |
2010s+ | Hybrid scaffolds & bioisosteres | TZD-oxadiazoles, TZD-imidazoles | Covalent linkage to bioactive heterocycles [8] |
The 3-hydroxyphenyl variant represents a strategic modification aimed at balancing lipophilicity and hydrogen-bonding capacity, potentially enhancing target selectivity and metabolic stability [4] [8].
3-(3-Hydroxyphenyl)-TZD serves as a versatile scaffold in drug discovery due to its:
Key medicinal chemistry applications include:
Table 3: Bioactive Hybrids Derived from TZD Scaffolds
Hybrid Class | Biological Activity | Key Findings |
---|---|---|
TZD-1,3,4-oxadiazoles | α-Amylase/α-glucosidase inhibition | IC₅₀ 18.42 ± 0.21–55.43 ± 0.66 μM (vs. acarbose 45.32 ± 0.61 μM) [8] |
TZD-imidazo[2,1-b]thiadiazoles | PPAR-γ agonism & glucose lowering | Dose-dependent glucose reduction in diabetic rats at 30 mg/kg [4] |
These innovations validate 3-(3-hydroxyphenyl)-TZD as a structurally adaptable core for developing multitarget ligands against diabetes and related metabolic disorders [4] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3